molecular formula C75H106N20O19S B13825389 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

Cat. No.: B13825389
M. Wt: 1623.8 g/mol
InChI Key: VGBVAARMQYYITG-DESRROFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex peptide-like molecule featuring multiple amino acid residues, functional groups (e.g., carbamimidamido, indole, imidazole, methylsulfanyl), and stereochemical specificity.

Properties

Molecular Formula

C75H106N20O19S

Molecular Weight

1623.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1

InChI Key

VGBVAARMQYYITG-DESRROFGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Origin of Product

United States

Biological Activity

The compound is a complex peptide with multiple functional groups and stereocenters, which suggests a potential for diverse biological activities. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features several key structural motifs, including:

  • Pyrrolidine and Imidazole Rings : These heterocycles are known for their role in various biological activities, including antimicrobial and anticancer properties.
Structural Feature Description
Pyrrolidine A five-membered ring containing nitrogen, often involved in drug design due to its ability to mimic natural amino acids.
Imidazole A heterocyclic compound that plays a critical role in enzyme function and can act as a proton donor or acceptor.

The biological activity of this compound likely involves multiple mechanisms, primarily through interaction with specific receptors and enzymes:

  • Receptor Modulation : The compound may interact with various receptors, including:
    • Mu-opioid receptors : Potential analgesic effects through modulation of pain pathways.
    • Serotonin receptors : Implications for mood regulation and potential antidepressant effects.
  • Enzymatic Inhibition : The presence of functional groups may inhibit key enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of heterocycles such as imidazole is particularly noteworthy due to their established roles in antibacterial activity.

Anticancer Properties

Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, compounds with similar functionalities have been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit cell migration and invasion, critical for metastasis.

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, the compound could exhibit neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that similar compounds inhibited the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis.
    • Another study revealed that imidazole-containing compounds reduced bacterial growth significantly in vitro.
  • In Vivo Studies :
    • Animal models have shown that compounds with structural similarities provided significant pain relief comparable to traditional analgesics without the typical side effects associated with opioid use.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

Parameter Description
Absorption Likely influenced by the presence of polar functional groups which enhance solubility.
Distribution May exhibit high tissue affinity due to lipophilicity from aromatic rings.
Metabolism Expected to undergo hepatic metabolism via cytochrome P450 enzymes, affecting bioavailability.
Excretion Renal excretion is probable given the polar nature of some metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s complexity distinguishes it from simpler natural products (e.g., essential oils, phenylpropenoids) and synthetic analogs. Below is a comparative analysis:

Compound Class Example Compounds Key Features Bioactivity Source
Target Compound (4S)-5-... (as above) Multi-residue peptide with indole, imidazole, carbamimidamido, and sulfanyl groups. High stereochemical specificity. Hypothesized: Enzyme inhibition, receptor antagonism (e.g., protease targets). Synthetic or engineered peptide
Marine Actinomycete Metabolites Salternamide E Cyclic depsipeptides with halogenated or polyketide motifs. Cytotoxic, antimicrobial . Marine actinomycetes
Synthetic Peptide Derivatives OP-828, OP-829, OP-830 Morpholine, azide, and oxirane functional groups. Designed for targeted drug delivery or enzyme inhibition . Synthetic
Plant Secondary Metabolites Momilactone B Diterpenoid lactone. Allelopathic, growth inhibition in competing plants . Rice root exudates
Essential Oil Components Terpenes (e.g., limonene), phenolics Volatile monoterpenes, sesquiterpenes. Antimicrobial, anti-inflammatory, antioxidant . Plant extracts

Key Differentiators

Structural Complexity : The target compound exceeds the molecular weight and functional diversity of most natural products (e.g., momilactone B, essential oils). Its peptide backbone and multiple charged groups (carbamimidamido, carboxyl) suggest solubility in polar solvents, unlike hydrophobic terpenes.

Unlike OP-828/829 (synthetic morpholine derivatives), the target compound’s imidazole and indole groups may enable interactions with heme-containing enzymes or aromatic receptors .

Synthetic Accessibility: The compound’s stereochemical complexity poses challenges in synthesis compared to simpler phenylpropenoids from Populus buds, which are commercially unavailable but extractable via 2D-HPTLC .

Pharmacokinetic Considerations

  • The methylsulfanyl group may enhance membrane permeability compared to purely polar peptides.
  • The indole moiety (common in tryptophan derivatives) could facilitate blood-brain barrier penetration, unlike momilactone B or essential oils .

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